N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DT-13 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Structural Aspects and Properties of Amide Derivatives
Research on amide-containing isoquinoline derivatives, such as those structurally related to "N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide," focuses on their structural aspects and properties. These compounds form gels or crystalline solids upon treatment with mineral acids and demonstrate unique host-guest interactions, leading to enhanced fluorescence emissions. These properties suggest potential applications in materials science for developing new types of sensors or fluorescence-based markers (Karmakar et al., 2007).
Broad-Spectrum Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as effective antifungal agents against a range of fungal species, including Candida and Aspergillus species. The optimization of these compounds for improved plasmatic stability while maintaining antifungal activity highlights their potential for pharmaceutical applications in combating fungal infections (Bardiot et al., 2015).
Analgesic Capsaicinoid Analogues
Studies on capsaicinoid analogues, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, provide insights into their structural conformation and intermolecular interactions. These compounds demonstrate potential as analgesics, suggesting applications in pain management and the development of new pain-relieving drugs (Park et al., 1995).
Antimicrobial and Hemolytic Activity
The synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have demonstrated their potential as antimicrobial agents with variable efficacy against selected microbial species. Their relatively low toxicity and significant antimicrobial activity suggest their use in developing new antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-4-3-5-11(10(9)2)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECPGJKKVGSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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